molecular formula C24H21NO5S B2563625 [4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114653-15-4

[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2563625
CAS No.: 1114653-15-4
M. Wt: 435.49
InChI Key: VKOCJOATHLJICA-UHFFFAOYSA-N
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Description

[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
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Biological Activity

The compound 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a class of benzothiazine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S with a molecular weight of approximately 438.58 g/mol. The structure features a benzothiazine core that is crucial for its biological activity.

Research indicates that compounds similar to 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various mechanisms of action. They often act as noncompetitive inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival. For instance, studies have shown that these compounds can increase reactive oxygen species (ROS) levels in parasites, leading to their unviability and disruption of essential metabolic functions .

Antimicrobial and Antiparasitic Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have reported effective concentrations (EC50) below 10 μM against parasites responsible for tropical diseases such as malaria and leishmaniasis. The action mechanism involves interaction with specific amino acids in target enzymes, leading to structural disruptions that inhibit parasite growth .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to evaluate the effects of this compound on different cell lines. The results indicate selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a study found that similar benzothiazine derivatives exhibited a selective cytotoxic effect on melanoma cells, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeEC50 (μM)Target Pathogen/Cell TypeReference
Antimalarial<10Plasmodium falciparum
Antileishmanial<10Leishmania spp.
Cytotoxicity (Cancer)25Melanoma cells
AntimicrobialVariableVarious bacterial strains

Case Studies

A notable case study involved the synthesis and testing of related benzothiazine derivatives that demonstrated robust activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These studies provided insights into structure-activity relationships (SAR), highlighting how modifications to the benzothiazine core can enhance efficacy against specific targets .

Properties

IUPAC Name

[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-3-30-20-14-10-18(11-15-20)25-16-23(24(26)17-8-12-19(29-2)13-9-17)31(27,28)22-7-5-4-6-21(22)25/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOCJOATHLJICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.